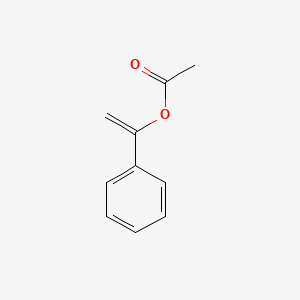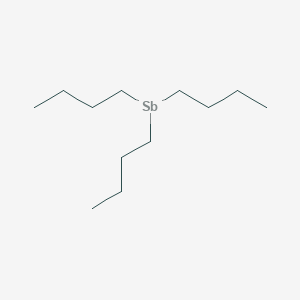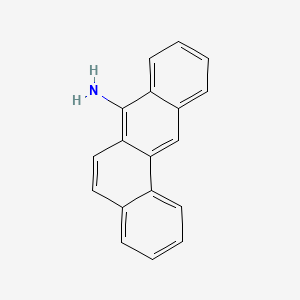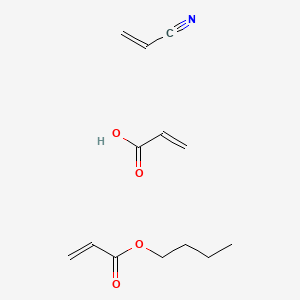
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl prop-2-enoate: , prop-2-enenitrile , and prop-2-enoic acid are organic compounds with distinct chemical structures and propertiesIt is used in the production of polymers and copolymers for various applications .
Méthodes De Préparation
Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Prop-2-enenitrile: is produced through the ammoxidation of propylene, where propylene, ammonia, and air are reacted in the presence of a catalyst such as bismuth molybdate at high temperatures (400-500°C) to form acrylonitrile .
Prop-2-enoic acid: can be produced through the oxidation of propylene using air or oxygen in the presence of a catalyst such as cobalt or manganese acetate .
Analyse Des Réactions Chimiques
Butyl prop-2-enoate: undergoes various chemical reactions, including polymerization, where it forms poly(butyl acrylate) and copolymers with other vinyl monomers. It can also undergo hydrolysis to form acrylic acid and butanol .
Prop-2-enenitrile: can undergo polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also undergo hydrolysis to form acrylamide and acrylic acid .
Prop-2-enoic acid: can undergo polymerization to form poly(acrylic acid) and copolymers with other monomers. It can also undergo esterification to form various esters, such as butyl prop-2-enoate .
Applications De Recherche Scientifique
Butyl prop-2-enoate: is used in the production of polymers and copolymers for applications in adhesives, sealants, coatings, and textiles . It is also used in the production of impact modifiers for plastics and as a monomer for the synthesis of various acrylic resins .
Prop-2-enenitrile: is used in the production of synthetic fibers such as acrylic and modacrylic fibers. It is also used in the production of plastics, rubber, and as a precursor for various chemical compounds .
Prop-2-enoic acid: is used in the production of superabsorbent polymers, which are used in products such as diapers and adult incontinence products. It is also used as a precursor for the synthesis of various esters and as a monomer for the production of poly(acrylic acid) and copolymers .
Mécanisme D'action
Butyl prop-2-enoate: exerts its effects through polymerization, where the vinyl group undergoes free radical polymerization to form long polymer chains. The ester group provides flexibility and durability to the resulting polymers .
Prop-2-enenitrile: exerts its effects through polymerization, where the nitrile group undergoes free radical polymerization to form polyacrylonitrile. The nitrile group also provides chemical resistance and thermal stability to the resulting polymers .
Prop-2-enoic acid: exerts its effects through polymerization, where the carboxyl group undergoes free radical polymerization to form poly(acrylic acid). The carboxyl group also provides hydrophilicity and ion-exchange properties to the resulting polymers .
Comparaison Avec Des Composés Similaires
Butyl prop-2-enoate: is similar to other acrylate esters such as methyl acrylate and ethyl acrylate. it provides better flexibility and durability due to the longer alkyl chain .
Prop-2-enenitrile: is similar to other nitriles such as methacrylonitrile and ethyl cyanoacrylate. it provides better chemical resistance and thermal stability due to the presence of the nitrile group .
Prop-2-enoic acid: is similar to other carboxylic acids such as methacrylic acid and crotonic acid. it provides better hydrophilicity and ion-exchange properties due to the presence of the carboxyl group .
Propriétés
Numéro CAS |
25686-45-7 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C3H3N.C3H4O2/c1-3-5-6-9-7(8)4-2;1-2-3-4;1-2-3(4)5/h4H,2-3,5-6H2,1H3;2H,1H2;2H,1H2,(H,4,5) |
Clé InChI |
QMRMTRCBDHFTIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC(=O)O |
SMILES canonique |
CCCCOC(=O)C=C.C=CC#N.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


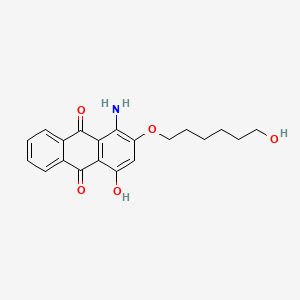
![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)
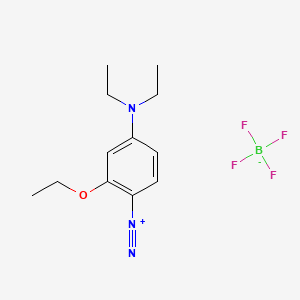

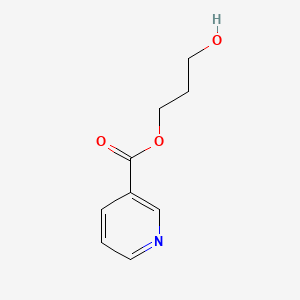
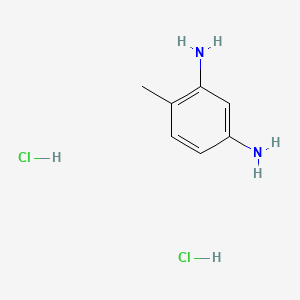
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)
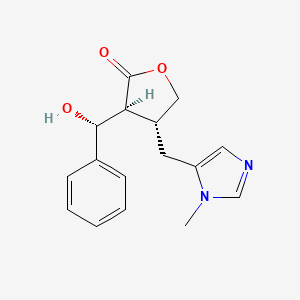
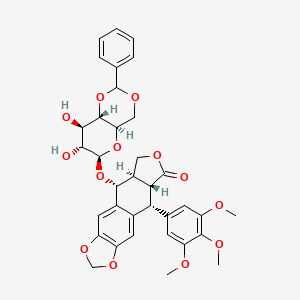
![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)

